CBL0137

Descripción

Propiedades

IUPAC Name |

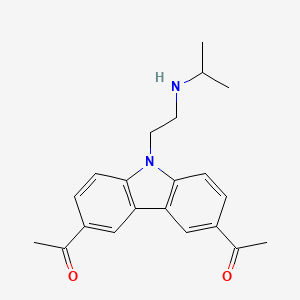

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCSODVERGVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152589 | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197996-80-7 | |

| Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBL-0137 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBL-0137 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The FACT Complex: A Master Regulator of Chromatin Dynamics in Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during various nuclear processes, most notably transcription. Its ability to modulate nucleosome structure is essential for allowing the transcriptional machinery to access the DNA template while maintaining overall chromatin integrity. This guide provides a comprehensive overview of the FACT complex, its mechanism of action in transcription, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.

Core Concepts: Structure and Function of the FACT Complex

The intricate structure of the FACT complex is tailored for its multifaceted interactions with all components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and execute its functions with precision.

Subunit Composition and Domain Architecture

The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that work in concert to engage with nucleosomes.

-

SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is characterized by several key domains: an N-terminal domain (NTD), a dimerization domain (DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2 tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1][6]

-

SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA, inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog, Pob3, lacks the HMG domain, and this function is instead provided by the non-histone protein Nhp6.[1]

A summary of the FACT complex subunits and their domains is presented in Table 1.

| Subunit | Human Homolog | Yeast Homolog | Approximate Molecular Weight (Human) | Key Domains and Functions |

| Subunit 1 | SPT16 (SUPT16H) | Spt16 | ~140 kDa[1] | NTD: Binds (H3-H4)2 tetramer.[6] DD: Dimerizes with SSRP1.[6] MD: Interacts with (H3-H4)2 tetramer.[1] CTD (acidic): Binds H2A-H2B dimers and is crucial for nucleosome interaction.[1] |

| Subunit 2 | SSRP1 | Pob3 | ~80 kDa[1] | DD: Dimerizes with SPT16.[6] MD: Contributes to nucleosome binding. HMG box: Binds and bends DNA (absent in yeast Pob3).[5] |

Histone Chaperone Activity: The "Dimer-Swapping" Model

After Pol II has traversed this region, FACT is critical for the reassembly of the complete nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining genomic stability.[9]

The Role of FACT in the Transcription Cycle

The FACT complex is intimately involved in multiple stages of the transcription process, from initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that the genetic information encoded in DNA can be efficiently read by the transcriptional machinery.

Transcription Initiation

Transcription Elongation

The most well-characterized role of FACT is during transcription elongation.[9] As Pol II moves along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex travels with the elongating Pol II, acting just ahead of the polymerase to disrupt nucleosomes by removing an H2A-H2B dimer.[9] This "clears the path" for Pol II to proceed.

Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome, ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial for preventing the initiation of transcription from cryptic sites within the gene body and for maintaining the integrity of epigenetic marks.[9]

Transcription Termination

The precise role of FACT in transcription termination is less well understood. However, its function in chromatin reassembly suggests a role in re-establishing a repressive chromatin state at the 3' end of genes following the passage of Pol II. This may be important for preventing transcriptional read-through and for defining the boundaries of transcription units.

Quantitative Data on FACT Complex Interactions

Understanding the biophysical properties of the FACT complex is essential for a complete picture of its function. While comprehensive quantitative data remains an active area of research, some key binding affinities have been determined.

| Interaction | Organism | Method | Dissociation Constant (Kd) | Reference |

| ySpt16 MD - (H3-H4)2 tetramer | S. cerevisiae | Not Specified | ~2.5 µM | [1] |

| hSpt16 NTD - H3/H4 | H. sapiens | Isothermal Titration Calorimetry (ITC) | 2.84 ± 0.61 µM | [6] |

Note: Comprehensive data on the cellular concentration of the FACT complex is currently limited. However, studies have indicated that FACT expression is significantly elevated in cancer cells compared to their normal counterparts.

Experimental Protocols for Studying the FACT Complex

A variety of experimental techniques are employed to investigate the function and localization of the FACT complex. Detailed protocols for three key methods are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights into the genes and genomic regions it regulates.

Objective: To identify the genomic regions occupied by the FACT complex in vivo.

Methodology:

-

Cross-linking: Treat cells (e.g., 1x10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer.

-

Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a negative control, perform a parallel incubation with a non-specific IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of significant enrichment.

Micrococcal Nuclease Digestion followed by Sequencing (MNase-seq)

MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can be altered by the activity of the FACT complex.

Objective: To determine changes in nucleosome positioning and occupancy upon modulation of FACT activity.

Methodology:

-

Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChIP-seq protocol. Permeabilize the cells to allow for MNase entry.

-

MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.

-

DNA Purification: Stop the digestion and purify the DNA fragments.

-

Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding to mononucleosomal DNA (approximately 147 bp).

-

Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a sequencing library, and perform paired-end high-throughput sequencing.

-

Data Analysis: Align the paired-end reads to the reference genome. The resulting map will show the precise locations of positioned nucleosomes. Comparing MNase-seq data from wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and positioning.

In Vitro Transcription Assay with Reconstituted Chromatin

This assay allows for the direct assessment of FACT's ability to facilitate transcription on a chromatin template in a controlled environment.

Objective: To determine if FACT can stimulate transcription by RNA polymerase II on a nucleosomal DNA template.

Methodology:

-

Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major late promoter) and a defined transcription unit.

-

Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of reconstitution should be monitored by native gel electrophoresis.

-

In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted chromatin template, purified RNA polymerase II, general transcription factors (TFIIA, B, D, E, F, H), and NTPs (including a radiolabeled NTP for detection).

-

Addition of FACT: To parallel reactions, add purified FACT complex.

-

Transcription and Analysis: Allow the transcription reactions to proceed for a defined time. Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Interpretation: An increase in the amount of full-length transcript in the presence of FACT indicates its ability to facilitate transcription through the chromatin template.[11]

The FACT Complex in Disease and as a Therapeutic Target

Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit high rates of transcription and proliferation, processes that are heavily reliant on FACT activity.[12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this increased expression can correlate with poor prognosis.[12]

The dependency of cancer cells on high levels of FACT activity makes it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT complex are currently under investigation as potential anti-cancer agents. These inhibitors can lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer cells.

Conclusion

The FACT complex is a master regulator of chromatin architecture, playing an indispensable role in transcription and other fundamental nuclear processes. Its ability to transiently remodel nucleosomes allows the transcriptional machinery to access the genetic blueprint while ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT complex, its mechanisms of action, and its role in disease is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies targeting chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this fascinating and critically important protein complex.

References

- 1. Structure and function of the histone chaperone FACT – resolving FACTual issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FACT (biology) - Wikipedia [en.wikipedia.org]

- 3. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]

- 4. MNase-seq - Wikipedia [en.wikipedia.org]

- 5. FACT caught in the act of manipulating the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human histone chaperone FACT Spt16 N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human FACT subunits coordinate to catalyze both disassembly and reassembly of nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Analysis of hFACT Action during Pol II Transcription in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.wur.nl [research.wur.nl]

- 10. Genome-wide profiling of nucleosome position and chromatin accessibility in single cells using scMNase-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. High Sensitivity Profiling of Chromatin Structure by MNase-SSP - PMC [pmc.ncbi.nlm.nih.gov]

CBL0137: A Second-Generation Curaxin Targeting Chromatin Remodeling in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of CBL0137, a second-generation curaxin with a novel mechanism of action centered on the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's preclinical and clinical development, its multifaceted mechanism of action, and standardized protocols for its investigation.

Introduction: The Emergence of this compound

This compound is a small molecule, water-soluble carbazole derivative that represents a significant advancement in the curaxin class of anti-cancer compounds.[1] Unlike first-generation curaxins, this compound exhibits a more defined target profile and improved tolerability in preclinical models.[1] Its primary mechanism of action involves the disruption of chromatin organization through the inhibition of the FACT complex, a key player in DNA transcription, replication, and repair.[2][3] This activity leads to the simultaneous modulation of critical oncogenic signaling pathways, including the activation of the p53 tumor suppressor and the inhibition of the pro-survival NF-κB pathway.[2][4] this compound has demonstrated a broad spectrum of anti-cancer activity in numerous preclinical studies and is currently under investigation in several Phase I and II clinical trials for a variety of solid and hematological malignancies.[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-neoplastic effects stem from its ability to intercalate into DNA, which in turn traps the FACT complex on chromatin.[2] The FACT complex, composed of the subunits SSRP1 and SPT16, is essential for the survival of tumor cells, which often exhibit a high degree of chromatin remodeling.[1][3] By sequestering FACT, this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.

Core Mechanism: FACT Inhibition

The central tenet of this compound's action is the functional inactivation of the FACT complex. This leads to the inhibition of transcription of genes crucial for cancer cell survival and proliferation.[2][3]

Downstream Signaling Pathways

The inhibition of FACT by this compound instigates a ripple effect on several key signaling pathways that are frequently dysregulated in cancer.

-

p53 Activation: this compound promotes the phosphorylation of p53 at Serine 392, leading to its activation and the subsequent induction of apoptosis and cell cycle arrest.[2]

-

NF-κB Inhibition: By trapping FACT, this compound prevents the transcription of NF-κB target genes, thereby suppressing this critical pro-survival pathway.[2]

-

HSF1 Inhibition: this compound has been shown to downregulate the transcription of Heat Shock Factor 1 (HSF1), a key regulator of the cellular stress response that is often co-opted by cancer cells for survival.[4]

-

NOTCH1 Modulation: In some cancer types, such as small cell lung cancer, this compound can activate the NOTCH1 signaling pathway, which can have tumor-suppressive effects.[4]

-

Wnt/β-catenin Signaling Suppression: this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of various cancers.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across a range of cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A1207 | Glioblastoma | 0.635 | [1] |

| U87MG | Glioblastoma | 2.045 | [1] |

| KG-1 | Acute Myeloid Leukemia | 0.47 | |

| NCI-H929 | Multiple Myeloma | 0.41 | |

| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | >1.0 | |

| K562 | Chronic Myeloid Leukemia | >1.0 | |

| THP-1 | Acute Myeloid Leukemia | >1.0 | |

| RPMI-8226 | Multiple Myeloma | >1.0 | |

| CCRF-SB | Acute Lymphoblastic Leukemia | >1.0 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Citation |

| Glioblastoma | Orthotopic nude mice (U87MG & A1207 cells) | 70 mg/kg i.v., every 4 days for 3 doses | Increased apoptosis and suppressed proliferation in tumors | [1] |

| Pancreatic Cancer | Patient-derived xenografts (SCID mice) | 50-90 mg/kg i.v., once weekly for 4 weeks | Significant tumor growth inhibition | |

| Small Cell Lung Cancer | H82 xenograft | Combination with cisplatin (1:1 molar ratio) | Delayed tumor growth by 30 days and prolonged survival |

Clinical Development of this compound

This compound is being evaluated in several clinical trials for both adult and pediatric cancers.

Table 3: Summary of Key Phase I Clinical Trial Results

| Trial Identifier | Population | MTD / RP2D | Key Pharmacokinetic Parameters (at RP2D) | Clinical Activity | Citation |

| NCT01905228 | Advanced Solid Tumors | MTD & RP2D: 540 mg/m² IV | Tmax: ~5.1 hrs; Half-life: ~25.6 hrs | Stable disease observed in 11 patients; tumor regressions of up to 21% in some patients | |

| PEPN2111 (NCT04870944) | Relapsed/Refractory Solid Tumors and Lymphoma (Pediatric) | RP2D & MTD: 400 mg/m² IV | Tmax: 0.7 ± 0.5 h; Cmax: 1310 ± 417 ng/mL; AUC0-24h: 15300 ± 6790 h*ng/mL | Immune activation observed |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Western Blot Analysis for FACT Subunits

This protocol is for assessing the effect of this compound on the expression and localization of FACT subunits (SSRP1 and SPT16).

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SSRP1, SPT16, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Orthotopic Xenograft Model of Glioblastoma

This protocol describes the in vivo evaluation of this compound in a glioblastoma model.[1]

Materials:

-

Human glioblastoma cell line (e.g., U87MG or A1207)

-

Immunodeficient mice (e.g., nude mice)

-

Stereotactic apparatus

-

This compound formulation for intravenous injection

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Calipers for tumor measurement (for subcutaneous models)

Procedure:

-

Harvest and resuspend glioblastoma cells in a suitable medium.

-

Under anesthesia, orthotopically implant the cells into the brains of the mice using a stereotactic apparatus.

-

Allow the tumors to establish for a predetermined period.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the planned dosing schedule (e.g., 70 mg/kg i.v. every 4 days).[1]

-

Monitor tumor growth using bioluminescence imaging or by observing clinical signs.

-

Record the survival of the mice in each group.

-

At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents with a unique mechanism of action that targets the fundamental process of chromatin remodeling. Its ability to simultaneously activate p53 and inhibit NF-κB, along with other key oncogenic pathways, provides a strong rationale for its continued development. The data from preclinical and early-phase clinical trials are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity.

Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to enhance its efficacy, and further elucidating the full spectrum of its molecular effects. The in-depth technical information provided in this guide is intended to facilitate and standardize further investigation into this novel and promising therapeutic agent.

References

- 1. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]

- 4. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interaction of CBL0137 with DNA and Chromatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBL0137, a second-generation curaxin, is a small molecule anti-cancer agent with a unique mechanism of action centered on its interaction with DNA and chromatin. This document provides a comprehensive technical overview of this compound's core molecular interactions, detailing its effects on DNA structure, chromatin stability, and the subsequent modulation of key cellular signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanism of Action: DNA Intercalation and Chromatin Destabilization

This compound exerts its primary effect through direct, non-covalent interaction with DNA. The planar carbazole core of the molecule intercalates between DNA base pairs, while its side chains are positioned in the major and minor grooves.[1][2] This binding alters the biophysical properties of the DNA duplex, without causing DNA damage in the form of breaks or chemical modifications.[3][4] Specifically, this compound binding leads to a conformational change in the DNA, increasing the distance between base pairs and causing localized unwinding.[3][5]

This alteration of DNA topology has profound consequences for chromatin structure. The interaction of this compound with nucleosomal DNA interferes with histone-DNA interactions, leading to the destabilization and partial unwrapping of DNA from the histone octamer.[3][6] This process, termed "chromatin damage," does not involve the covalent modification of histones but rather a disruption of the fundamental nucleosomal architecture.[7]

Functional Inhibition of the FACT Complex

A primary and critical consequence of this compound-induced chromatin destabilization is the functional inhibition of the FA cilitates C hromatin T ranscription (FACT) complex.[1][6][8] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a histone chaperone essential for processes that require chromatin remodeling, such as transcription, replication, and DNA repair.[9]

This compound does not bind directly to the FACT complex. Instead, the altered chromatin landscape created by this compound serves as a high-affinity binding substrate for FACT.[3][9] This leads to the sequestration of the FACT complex onto chromatin, a phenomenon referred to as "chromatin trapping" or "c-trapping".[10] This sequestration effectively depletes the nucleoplasmic pool of soluble, functional FACT, thereby inhibiting its activity throughout the genome.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from various preclinical studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | 72 | [8] |

| NCI-H929 | Multiple Myeloma (MM) | 0.41 | 72 | [8] |

| WEHI-3 | Murine AML | 0.46 | 72 | [8] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | >1.0 | 72 | [8] |

| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | >1.0 | 72 | [8] |

| K562 | Chronic Myeloid Leukemia (CML) | >1.0 | 72 | [8] |

| THP-1 | Acute Myeloid Leukemia (AML) | >1.0 | 72 | [8] |

| RPMI-8226 | Multiple Myeloma (MM) | >1.0 | 72 | [8] |

| DPM cells | Diffuse Pleural Mesothelioma | 0.2 - 0.38 | 72 | [12] |

| NP1 (control) | Normal Pleural Cells | 0.756 | 72 | [12] |

| Breast Cancer Cells | Breast Cancer | 1.0 | 72 | [13] |

| Breast Cancer Cells | Breast Cancer | 14 - 25 | 24 | [13] |

| RMA | NK/T-Cell Lymphoma | 0.71 | 24 | [2] |

| SNT16 | NK/T-Cell Lymphoma | 0.49 | 24 | [2] |

| NKYS | NK/T-Cell Lymphoma | 0.50 | 24 | [2] |

| Parameter | Value | Assay | Reference |

| p53 Activation (EC50) | 0.37 µM | Cell-based reporter assay | [8][11] |

| NF-κB Inhibition (EC50) | 0.47 µM | Cell-based reporter assay | [8][11] |

| Binding Constant (Kb) to G-quadruplex DNA (Pu22T14T23) | 1.0 ± 1.3 x 10⁶ M⁻¹ (1:1), 10.2 ± 1.0 x 10¹⁰ M⁻² (1:2) | Fluorescence titration | [14] |

| Binding Constant (Kb) to duplex DNA (5'-CGTACG-3') | 2.0 x 10⁶ M⁻¹ (1:1) | Fluorescence titration | [14] |

Impact on Cellular Signaling Pathways

The sequestration of the FACT complex by this compound initiates a cascade of downstream effects on critical signaling pathways frequently dysregulated in cancer.

Activation of the p53 Pathway

This compound treatment leads to the activation of the tumor suppressor protein p53.[3][9] This activation is not mediated by DNA damage, but rather through a novel mechanism involving the FACT-sequestered casein kinase 2 (CK2). The trapped FACT-CK2 complex phosphorylates p53 at Serine 392, leading to its stabilization and activation.[3][9][12] Activated p53 then transcriptionally upregulates its target genes, including p21, promoting cell cycle arrest and apoptosis.[12]

Inhibition of the NF-κB Pathway

This compound concurrently inhibits the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9] The depletion of the soluble FACT pool prevents the efficient transcription of NF-κB target genes, which are often involved in inflammation, cell proliferation, and apoptosis resistance.[11][12] This dual action of activating p53 while inhibiting NF-κB contributes significantly to the potent anti-cancer activity of this compound.

Modulation of Other Key Pathways

-

Heat Shock Factor 1 (HSF1): this compound has been shown to suppress the HSF1-mediated heat shock response.[3] By downregulating HSF1, this compound can increase tumor cell apoptosis, particularly in the context of hyperthermia.[3]

-

Wnt/β-catenin Signaling: In colorectal cancer cells, this compound inhibits the Wnt/β-catenin pathway by decreasing the expression of multiple components and downstream targets of this pathway.[5]

-

MYC Oncogenes: this compound represses the expression of c-MYC family oncogenes, which are critical drivers in many cancers.[1][6]

-

DNA Methylation: this compound inhibits the expression of DNA methyltransferase 3A (DNMT3A), leading to a decrease in integral DNA methylation in certain cancer cell lines.[2][6]

-

BET Family Proteins: this compound has been shown to decrease the protein levels of BRD2, BRD3, and BRD4, which are key readers of histone acetylation and are involved in transcriptional elongation.[1][2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the interaction of this compound with DNA and chromatin.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and viability.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.[4][8]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of FACT binding and its redistribution upon this compound treatment.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., SSRP1 or SPT16) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

-

Protocol Outline:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of a desired size (e.g., 200-500 bp).

-

Incubate the sheared chromatin with an antibody against a FACT subunit (e.g., anti-SSRP1).

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[10][15][16]

-

Western Blotting

Western blotting is used to quantify the levels of specific proteins, such as FACT subunits, p53, and NF-κB, in different cellular fractions (e.g., soluble nuclear extract vs. chromatin-bound).

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol Outline:

-

Prepare cell lysates from this compound-treated and control cells. For chromatin fractionation, separate the soluble nuclear fraction from the chromatin pellet.

-

Determine protein concentration using a suitable assay (e.g., Bradford).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or histone H3).[10][12]

-

Reporter Gene Assays

Luciferase reporter assays are employed to quantify the transcriptional activity of pathways like p53 and NF-κB.

-

Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., p53 or NF-κB). Changes in the activity of the transcription factor result in corresponding changes in luciferase expression, which can be measured by luminescence.

-

Protocol Outline:

-

Transfect cells with the appropriate reporter plasmid.

-

Treat the cells with this compound. For NF-κB inhibition assays, cells may also be stimulated with an activator like TNF-α.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.[12][17][18]

-

Conclusion

This compound represents a novel class of anti-cancer agents that function by targeting the fundamental structure of chromatin. Its ability to intercalate into DNA and induce nucleosome destabilization leads to the functional inhibition of the FACT complex, a critical player in chromatin dynamics. This primary event triggers a cascade of downstream signaling events, most notably the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB pathway. The multifaceted mechanism of action of this compound, which also involves the modulation of other key cancer-related pathways, underscores its potential as a broad-spectrum anti-neoplastic agent. This technical guide provides a foundational understanding of the molecular interactions of this compound, which will be valuable for the continued research and development of this promising therapeutic candidate.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Interaction of Curaxin this compound with G-Quadruplex DNA Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Curaxin-Induced DNA Topology Alterations Trigger the Distinct Binding Response of CTCF and FACT at the Single-Molecule Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Genetic and epigenetic determinants establish a continuum of Hsf1 occupancy and activity across the yeast genome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of FACT Inhibition by CBL0137

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed examination of the molecular and cellular consequences following the inhibition of the Facilitates Chromatin Transcription (FACT) complex by the small molecule inhibitor, CBL0137.

Executive Summary

This compound is a first-in-class anti-cancer agent that functions by targeting the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone involved in transcription, DNA replication, and repair.[1][2] Unlike traditional cytotoxic agents, this compound does not induce direct DNA damage but rather alters chromatin structure, leading to the functional inactivation of FACT.[3] This inhibition triggers a cascade of downstream effects, culminating in broad anti-tumor activity. The primary consequences of FACT inhibition by this compound include the simultaneous activation of the p53 tumor suppressor pathway and the suppression of the pro-survival NF-κB signaling pathway.[4][5] Furthermore, this compound activity leads to the downregulation of key oncogenes such as MYCN, inhibition of the HSF1-mediated stress response, modulation of NOTCH1 signaling, and the induction of a type I interferon response.[1][3] These multifaceted effects result in cancer cell apoptosis, cell cycle arrest, and the specific targeting of cancer stem cells (CSCs).[1][6] By impairing DNA repair mechanisms, this compound also sensitizes cancer cells to conventional chemotherapy and radiation.[7][8] This guide details these downstream effects, presents quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways.

The FACT Complex: A Key Target in Oncology

The Facilitates Chromatin Transcription (FACT) complex is a heterodimeric histone chaperone composed of the Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) subunits.[2][9] FACT plays a crucial role in remodeling nucleosomes, thereby enabling processes that require access to DNA, such as transcription, replication, and repair.[9][10] While its expression is limited in most normal, differentiated tissues, FACT is frequently overexpressed in a wide variety of aggressive and poorly differentiated cancers, where its high levels are often correlated with poor prognosis.[9][11] This differential expression makes FACT an attractive therapeutic target. Cancer cells, particularly those with a high transcriptional and replicative rate, are uniquely dependent on FACT for survival, a dependency not observed in normal cells.[10][12]

Core Mechanism: Chromatin Trapping and FACT Inactivation

The primary mechanism of this compound does not involve direct enzymatic inhibition. Instead, it functions through a novel process known as "chromatin trapping" or "c-trapping".[3][11]

-

DNA Intercalation: this compound is a small molecule that intercalates into DNA. This binding induces structural changes in the DNA and destabilizes its interaction with the histone core.[3][13][14]

-

Nucleosome Unfolding: The presence of this compound facilitates a large-scale, reversible unfolding of the nucleosome structure by FACT.[14]

-

FACT Sequestration: This process leads to the sequestration and trapping of the FACT complex onto chromatin, preventing its normal function of assisting transcription and DNA repair.[11][15] This depletion of soluble, functionally active FACT is the central event that triggers all subsequent downstream effects.

Downstream Signaling Pathway Modulation

The functional inactivation of FACT by this compound leads to profound and diverse alterations in critical cellular signaling pathways.

p53 Activation and NF-κB Inhibition

A hallmark of this compound activity is the dual modulation of two of the most important transcription factors in cancer: p53 and NF-κB.[4]

-

p53 Activation: this compound treatment leads to the robust activation of the p53 tumor suppressor protein.[1] This effect is dependent on the formation of a SPT16-SSRP1-CK2 complex.[1] Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cell cycle arrest. While highly effective in p53 wild-type cells, this compound's efficacy is reduced in cells with p53 loss-of-function mutations.[4][16]

-

NF-κB Inhibition: The NF-κB pathway, which promotes cell proliferation and inflammation while inhibiting apoptosis, is a key dependency for many cancers. FACT is required for the efficient transcription of NF-κB-dependent genes.[4] By trapping FACT, this compound prevents this transcription, effectively suppressing the NF-κB survival signal.[1][15]

HSF1 and MYCN/c-Myc Oncogene Suppression

This compound also suppresses other key oncogenic pathways.

-

HSF1 Inhibition: Heat Shock Factor 1 (HSF1) is another transcription factor that promotes tumor cell survival under stress. This compound treatment suppresses HSF1 transcription, which contributes to its anti-melanoma effects and can increase tumor cell apoptosis, especially when combined with hyperthermia.[1][2]

-

MYCN/c-Myc Downregulation: The MYC family of oncoproteins are potent drivers of tumorigenesis. In cancers like neuroblastoma, which are driven by MYCN amplification, FACT is essential for maintaining high levels of MYCN expression.[1][7] this compound treatment disrupts this process, leading to a significant downregulation of MYCN and c-Myc, thereby inhibiting tumor initiation and progression.[1][7][17]

NOTCH1 and Interferon (IFN) Pathway Modulation

The effects of this compound extend to pathways involved in cell fate and immune signaling.

-

NOTCH1 Activation: In certain contexts, such as small cell lung cancer, this compound treatment leads to the activation of the NOTCH1 signaling pathway.[1] In these cancers, NOTCH1 acts as a tumor suppressor, and its activation increases apoptosis and inhibits cell proliferation.[1][2] This pathway is also implicated in this compound's ability to reduce the self-renewal of cancer stem cells.[1]

-

Interferon (IFN) Response: By inducing widespread chromatin destabilization, this compound activates an interferon response.[3] This phenomenon, termed "Transcription of Repeats Activates INterferon" (TRAIN), occurs when the transcription of normally silenced repetitive elements leads to the formation of double-stranded RNA, triggering a type I interferon signaling cascade.[18][19] This immunomodulatory effect contributes to the overall anti-tumor activity.

Cellular and Anti-Tumor Consequences

The collective modulation of these signaling pathways results in potent anti-cancer effects at the cellular level.

-

Induction of Apoptosis and Cell Cycle Arrest: this compound is a potent inducer of apoptosis in a wide range of cancer cell lines, including those resistant to conventional drugs.[6][20] It also causes significant cell cycle arrest, often blocking progression through the G2/M phase.[19][21]

-

Inhibition of DNA Damage Repair: The FACT complex is an active participant in the DNA damage response. By sequestering FACT, this compound impairs the cell's ability to repair DNA damage caused by genotoxic agents.[3][7] This mechanism underlies the synergistic effects observed when this compound is combined with chemotherapy or radiation.[7][22][23]

-

Eradication of Cancer Stem Cells (CSCs): A crucial aspect of this compound's activity is its ability to target and eliminate CSCs, a cell population responsible for tumor initiation, metastasis, and therapeutic resistance.[1][24] This is achieved, in part, by inhibiting stemness-related factors and pathways like NOTCH1.[1][2] FACT inhibition has been shown to reduce the expression of key stem cell markers such as SOX2, OCT4, and NANOG.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System Context | Reference |

|---|---|---|---|

| p53 Activation (EC50) | 0.37 µM | Cell-based reporter assay | [5] |

| NF-κB Inhibition (EC50) | 0.47 µM | Cell-based reporter assay | [5] |

| p53 Protein Upregulation | Marked increase | A1207 & U87MG Glioblastoma cells | [4] |

| BRD2 Expression | 2.1 to 4-fold decrease | HeLa TI cells (4h incubation) | [13] |

| BRD3 Expression | 1.4 to 2.2-fold decrease | HeLa TI cells (4-24h incubation) |[13] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

|---|---|---|---|

| Pancreatic Cancer (PANC-1) | This compound + Gemcitabine | 78% tumor growth inhibition | [24] |

| Glioblastoma (U87MG) | 70 mg/kg i.v. This compound | Significant increase in survival vs. control | [4] |

| Glioblastoma (U87MG) | 70 mg/kg this compound + TMZ | Significant increase in survival vs. monotherapy | [4] |

| Neuroblastoma (Xenograft) | This compound | Tumor shrinkage | [7] |

| KMT2A-rearranged Leukemia | this compound + Panobinostat | 225% extension in Event-Free Survival (EFS) vs. control |[18] |

Key Experimental Protocols

The investigation of this compound's downstream effects employs a range of standard molecular and cellular biology techniques.

Western Blotting for Protein Expression Analysis

This technique is used to measure changes in the levels of specific proteins post-treatment.

-

Cell Lysis: Treat cancer cells with this compound or vehicle control for a specified time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved PARP, β-actin). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[4][21]

RNA-Sequencing for Global Transcriptome Analysis

RNA-seq provides a comprehensive view of gene expression changes induced by this compound.

-

Cell Treatment & RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a commercial kit (e.g., RNeasy) and assess RNA quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels (e.g., as TPM or FPKM).

-

Identify differentially expressed genes (DEGs) between this compound-treated and control groups.

-

Perform pathway and gene ontology (GO) enrichment analysis on the DEG list to identify significantly affected biological processes and signaling pathways.[8]

-

Cell Viability and Apoptosis Assays

These assays quantify the cytotoxic and pro-apoptotic effects of this compound.

-

Viability (MTT/CellTiter-Glo):

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat with a serial dilution of this compound for 24-72 hours.

-

Add MTT reagent or CellTiter-Glo reagent.

-

Measure absorbance or luminescence, respectively, which correlates with the number of viable cells. Calculate IC50 values from the dose-response curve.[21]

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound or vehicle control.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry. Annexin V-positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[18]

-

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets a fundamental dependency of cancer cells: chromatin organization and accessibility. Its mechanism of FACT inhibition via chromatin trapping triggers a powerful and multifaceted anti-tumor response, characterized by the activation of tumor-suppressive pathways (p53, NOTCH1, IFN), the inhibition of oncogenic drivers (NF-κB, HSF1, MYC), and the eradication of therapy-resistant cancer stem cells. The ability of this compound to also impair DNA damage repair provides a strong rationale for its use in combination with standard-of-care chemotherapy and radiotherapy. Several Phase I/II clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with solid tumors, central nervous system tumors, and lymphomas, holding promise for a new approach to treating aggressive and refractory cancers.[25][26][27]

References

- 1. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 2. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Shows Promise for Pediatric Neuroblastoma - NCI [cancer.gov]

- 8. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilitates chromatin transcription complex is an accelerator of tumor transformation and potential marker and target of aggressive cancers with low survival rates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. oaepublish.com [oaepublish.com]

- 12. Gurova Lab Research: Histone Chaperone FACT | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of curaxin-dependent nucleosome unfolding by FACT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. This compound and NKG2A blockade: a novel immuno-oncology combination therapy for Myc-overexpressing triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. oncotarget.com [oncotarget.com]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Histone chaperone FACT complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Facebook [cancer.gov]

- 26. PEPN2111: Phase 1/2 Trial of this compound for Relapsed or Refractory Solid Tumors and Lymphoma | St. Jude Care & Treatment [stjude.org]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

CBL0137: A Dual Modulator of p53 and NF-κB Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CBL0137 is a novel small molecule belonging to the curaxin family of anti-cancer agents. It exerts its therapeutic effects through a unique dual mechanism of action: the activation of the tumor suppressor protein p53 and the simultaneous inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappa B (NF-κB). This is achieved primarily through its interaction with the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.

Introduction

The p53 and NF-κB signaling pathways represent two critical and often interconnected hubs in cancer biology. The p53 pathway, frequently inactivated in human cancers, plays a pivotal role in tumor suppression by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Conversely, the NF-κB pathway is constitutively active in many malignancies, promoting cell survival, proliferation, inflammation, and chemoresistance. The simultaneous targeting of these two pathways presents a promising strategy for cancer therapy.

This compound is a second-generation curaxin that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer, melanoma, and hematological malignancies.[1][2][3][4] Currently, this compound is being evaluated in Phase I and II clinical trials for various solid and hematological cancers.[5][6][7][8] This document serves as a detailed resource for researchers and drug development professionals interested in the scientific foundation of this compound's dual-action mechanism.

Mechanism of Action: p53 Activation and NF-κB Inhibition

The primary molecular target of this compound is the Facilitates Chromatin Transcription (FACT) complex , a heterodimeric histone chaperone composed of the subunits Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) .[4] FACT is essential for processes that require chromatin disruption, such as transcription, replication, and DNA repair, and is often overexpressed in cancer cells.[2][3]

This compound intercalates into DNA, which leads to the trapping of the FACT complex on chromatin.[4][9] This sequestration of FACT is the linchpin of this compound's dual activity on p53 and NF-κB.

p53 Activation

The trapping of the FACT complex by this compound initiates a signaling cascade that leads to the activation of p53. This process is dependent on Casein Kinase 2 (CK2). The sequestered FACT complex forms a ternary complex with CK2 (SPT16-SSRP1-CK2).[4][8] This complex then phosphorylates p53 at the serine 392 residue (Ser392).[4][10] Phosphorylation at this site is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and enabling it to induce the expression of its target genes, which are involved in apoptosis and cell cycle arrest.[4]

NF-κB Inhibition

The sequestration of the FACT complex by this compound also leads to the inhibition of the NF-κB signaling pathway. FACT is required for the transcription of many NF-κB target genes. By trapping FACT on chromatin, this compound effectively prevents its availability for the transcriptional machinery at the promoters of these genes.[4][8] This leads to a downregulation of NF-κB-dependent gene expression, which in turn reduces cell survival, proliferation, and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and activity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |

| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | 72 | [1] |

| THP-1 | Acute Myeloid Leukemia (AML) | >1.0 | 72 | [1] |

| NCI-H929 | Multiple Myeloma (MM) | 0.41 | 72 | [1] |

| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | 72 | [1] |

| A1207 | Glioblastoma (TMZ-resistant) | 0.635 | 72 | [2] |

| U87MG | Glioblastoma (TMZ-responsive) | 2.045 | 72 | [2] |

| DPM Cells | Diffuse Pleural Mesothelioma | 0.200 - 0.380 | 72 | [10] |

| NP1 (control) | Normal Pleural Cells | 0.756 | 72 | [10] |

Table 2: this compound Activity on p53 and NF-κB Pathways

| Assay | Parameter | EC50 (µM) | Cell-based/Biochemical | Reference |

| p53 Reporter Assay | p53 Activation | 0.37 | Cell-based | [11] |

| NF-κB Reporter Assay | NF-κB Inhibition | 0.47 | Cell-based | [11] |

Table 3: Preclinical In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Pancreatic (PANC-1 Orthotopic) | This compound + Gemcitabine | 78% tumor growth inhibition (p=0.0002) | [3][12] |

| Glioblastoma (A1207 & U87MG Orthotopic) | This compound (70 mg/kg i.v.) | Increased apoptosis & suppressed proliferation | [2] |

Table 4: Phase I Clinical Trial (NCT01905228) Results for Intravenous this compound

| Parameter | Value | Notes | Reference |

| Maximum Tolerated Dose (MTD) | 540 mg/m² | Dose-limiting toxicities were myelosuppressive. | [5][6][13] |

| Recommended Phase 2 Dose (RP2D) | 540 mg/m² | [5][6][13] | |

| Tmax (Day 1) | 5.1 hours (range: 1-10) | [8] | |

| Half-life (t1/2) | 24.7 hours (range: 10.3-40.7) | No dose dependence observed. | [13] |

| Clinical Benefit | Stable disease in 18 of 48 evaluable patients. Tumor regressions up to 22%. | Cancers included liver, prostate, and uterine. | [5][6][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Chromatin Immunoprecipitation (ChIP) for FACT Complex Trapping

This protocol is designed to assess the sequestration of the FACT subunits (SSRP1 and SPT16) on chromatin following this compound treatment.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 5. A Phase 1 Trial of this compound in Patients With Metastatic or Unresectable Advanced Solid Neoplasm [clin.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Results of a completed first-in-human phase Ib dose-escalation study of oral this compound in patients with advanced solid tumors. - ASCO [asco.org]

- 9. The small molecule drug this compound increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin this compound in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 11. Complex mutual regulation of facilitates chromatin transcription (FACT) subunits on both mRNA and protein levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Impact of CBL0137 on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, and therapeutic resistance. The small molecule CBL0137 has emerged as a promising agent that demonstrates preferential cytotoxicity towards this resilient cell population. This technical guide provides an in-depth analysis of the mechanism of action of this compound on CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This compound's primary mechanism involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This inhibition triggers a cascade of downstream effects, including the activation of the tumor suppressor p53, inhibition of the pro-survival NF-κB pathway, and modulation of the NOTCH1 signaling pathway, ultimately leading to the suppression of CSC self-renewal and survival.

Mechanism of Action: Targeting the FACT Complex to Eradicate Cancer Stem Cells

This compound's anticancer activity is primarily attributed to its ability to target the FACT complex, which is composed of the SSRP1 and SPT16 subunits.[1][2] The FACT complex is a histone chaperone that plays a crucial role in transcription, replication, and DNA repair by destabilizing nucleosomes.[1] Notably, the expression of the FACT complex is significantly elevated in various tumor cells, including CSCs, while it is almost absent in normal, differentiated cells.[1]

By binding to chromatin, this compound traps the FACT complex, leading to its functional inactivation.[3] This chromatin trapping of FACT initiates a series of downstream events that are detrimental to cancer cells, particularly CSCs:

-

Activation of p53: The sequestration of the FACT complex leads to the casein kinase 2 (CK2)-dependent phosphorylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then induce cell cycle arrest and apoptosis.

-

Inhibition of NF-κB: The trapping of FACT on chromatin inhibits the transcription of genes regulated by Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in promoting cell survival, proliferation, and inflammation.[1][5]

-

Inhibition of HSF1: this compound also suppresses the Heat Shock Factor 1 (HSF1) pathway, which is often overactive in cancer cells and contributes to their survival under stress.[1][2]

-

Modulation of NOTCH1 Signaling: A critical aspect of this compound's effect on CSCs is its ability to modulate the NOTCH1 signaling pathway.[1][2] In several cancers, including small cell lung cancer, this compound has been shown to increase the expression of NOTCH1, a key regulator of stem cell self-renewal and differentiation.[1] This modulation disrupts the delicate balance required for CSC maintenance, pushing them towards differentiation or apoptosis.

This multi-pronged attack on key survival and self-renewal pathways makes this compound a potent agent against the CSC population.

References

- 1. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CBL0137: A Technical Guide to Its Impact on Cellular Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a novel small molecule anti-cancer agent belonging to the curaxin family. It is a non-genotoxic compound that intercalates into DNA, leading to chromatin destabilization and the functional inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in transcription, replication, and DNA repair.[1][3] Notably, FACT is highly expressed in various cancer types while being almost absent in normal tissues, making it an attractive therapeutic target.[1][3] By targeting FACT, this compound triggers a cascade of events that impinge on multiple cellular stress pathways, ultimately leading to cancer cell death and tumor growth inhibition.[3][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on cellular stress pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: FACT Inhibition and Chromatin Remodeling

This compound's primary mechanism of action involves its intercalation into DNA, which alters the DNA structure and interferes with DNA-histone interactions.[1][5] This leads to the "trapping" of the FACT complex on chromatin, sequestering it and preventing its normal function in nucleosome remodeling.[3][5] This functional inactivation of FACT results in widespread chromatin alterations, including nucleosome destabilization and decondensation.[5][6] These changes in chromatin architecture have profound effects on gene expression and other DNA-dependent processes.[7][8]

dot

Impact on Key Cellular Stress Pathways

The inhibition of FACT by this compound triggers a multi-pronged attack on cancer cells by modulating several critical stress response pathways.

p53 Tumor Suppressor Pathway Activation

This compound leads to the activation of the p53 tumor suppressor protein.[4][9] Mechanistically, the trapping of FACT on chromatin by this compound facilitates the formation of a complex between FACT and Casein Kinase 2 (CK2).[9] This complex then phosphorylates p53 at Serine 392, leading to its activation.[9] Activated p53 can then induce cell cycle arrest, apoptosis, and DNA repair.[9][10] Notably, p53-wild type cells have shown slightly more susceptibility to this compound-induced cell death compared to p53-null cells.[4]

dot

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[4][9] this compound has been shown to inhibit the NF-κB signaling pathway.[3][9] The sequestration of the FACT complex by this compound is believed to be responsible for this inhibition, preventing the transcription of NF-κB target genes.[3] This dual action of activating the pro-apoptotic p53 pathway while simultaneously inhibiting the pro-survival NF-κB pathway contributes significantly to the anti-cancer efficacy of this compound.[4]

Downregulation of the Heat Shock Response

The heat shock response, mediated by the Heat Shock Factor 1 (HSF1), is a cellular defense mechanism that helps cancer cells survive under stress conditions.[4] this compound has been demonstrated to downregulate HSF1, thereby inhibiting the heat shock response.[4] This suppression of HSF1 and its downstream target, Hsp70, increases tumor cell apoptosis, particularly in combination with hyperthermia.[4]

dot

Impairment of DNA Damage Repair

The FACT complex is involved in the DNA damage response (DDR).[11][12] By inhibiting FACT, this compound interferes with DNA damage repair processes.[11][13] This has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and radiation.[11][13] For instance, in medulloblastoma, this compound was found to inhibit the repair of radiation and cisplatin-induced DNA damage by interfering with the recruitment and acetylation of APE1, a key DNA repair enzyme.[11]

Induction of an Interferon Response

This compound-induced chromatin destabilization leads to the transcription of repetitive elements in the genome, which in turn activates a double-stranded RNA-induced interferon (IFN) response known as Transcription of Repeats Activates INterferon (TRAIN).[5][14] This innate immune response within the tumor microenvironment can contribute to the anti-tumor effects of this compound.[5][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A1207 | Glioblastoma | ~0.6 | Not Specified | [9] |

| U87MG | Glioblastoma | ~2.0 | Not Specified | [9] |

| MiaPaCa-2 | Pancreatic Cancer | < 2.5 | Cell Viability | [16] |

| PANC-1 | Pancreatic Cancer | < 2.5 | Cell Viability | [16] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| H82 SCLC Xenograft | This compound + Cisplatin (1:1) | Delayed tumor growth by 30 days; prolonged survival by >10 days | [9] |

| Orthotopic A1207 & U87MG | This compound | Prolonged survival | [9] |

| Pancreatic Cancer Models | This compound | Effective against orthotopic gemcitabine-resistant PANC-1 and patient-derived xenografts | [17] |

| Th-MYCN Neuroblastoma | This compound + Panobinostat | Complete tumor regression | [5] |

Table 3: Molecular Effects of this compound

| Cell Line | Treatment | Effect | Fold Change | Reference |

| HeLa | This compound (1.2 µM, 24h) | DNMT3A protein level | 4-fold decrease | [18] |

| HeLa | This compound (1.2 µM) | DNMT1 mRNA level | 1.6-fold decrease | [18] |

| HeLa | This compound (1.2 µM) | DNMT3A mRNA level | 1.9-fold decrease | [18] |

| Neuroblastoma cells | This compound + Panobinostat | IFIT3 gene expression | Significant increase vs. This compound alone | [5] |

Detailed Experimental Protocols

Cell Viability and Colony Formation Assays

-

Cell Lines: A variety of cancer cell lines are used, including those for glioblastoma (U87MG, A1207), pancreatic cancer (MiaPaCa-2, PANC-1), and neuroblastoma.[5][13][16]

-

Treatment: Cells are treated with varying concentrations of this compound, often in combination with other chemotherapeutic agents or radiation.[13][16]

-